molecular formula C8H14CuN6OS2 B080025 CuKts CAS No. 14186-84-6

CuKts

Cat. No. B080025
CAS RN: 14186-84-6
M. Wt: 337.9 g/mol
InChI Key: IJRKZNFKCDMSJU-AJWLNUIRSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper (Cu) and its derivatives have been extensively studied for their biological and pharmacological properties. One such derivative is CuKts, which is a copper complex of a ketoconazole derivative. CuKts has been shown to possess potent anticancer and antifungal activities.

Mechanism Of Action

The mechanism of action of CuKtsKts is not fully understood. However, it has been proposed that CuKtsKts induces cell death in cancer cells by inducing oxidative stress and DNA damage. CuKtsKts has also been shown to inhibit the growth of Candida albicans by disrupting the fungal cell membrane.

Biochemical And Physiological Effects

CuKtsKts has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. CuKtsKts has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, CuKtsKts has been shown to disrupt the fungal cell membrane, leading to the inhibition of fungal growth.

Advantages And Limitations For Lab Experiments

CuKtsKts has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. CuKtsKts also possesses potent anticancer and antifungal activities, making it an attractive candidate for further research. However, CuKtsKts has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, the mechanism of action of CuKtsKts is not fully understood, which can make it challenging to design experiments to investigate its activity.

Future Directions

There are several future directions for research on CuKtsKts. One direction is to investigate the mechanism of action of CuKtsKts in more detail. This could involve studies to identify the molecular targets of CuKtsKts and the signaling pathways involved in its activity. Another direction is to investigate the potential of CuKtsKts as a therapeutic agent for cancer and fungal infections. This could involve studies to determine the efficacy and safety of CuKtsKts in animal models and clinical trials. Finally, there is potential for the development of new CuKtsKts derivatives with improved activity and selectivity.

Synthesis Methods

CuKtsKts can be synthesized by reacting copper acetate with a ketoconazole derivative in the presence of a base. The reaction results in the formation of a copper complex of the ketoconazole derivative, which is CuKtsKts. The synthesis method has been optimized to yield a high purity and high yield of CuKtsKts.

Scientific Research Applications

CuKtsKts has been extensively studied for its anticancer and antifungal activities. It has been shown to possess potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CuKtsKts has also been shown to have potent antifungal activity against Candida albicans.

properties

CAS RN

14186-84-6

Product Name

CuKts

Molecular Formula

C8H14CuN6OS2

Molecular Weight

337.9 g/mol

IUPAC Name

copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3-ethoxybutan-2-ylidene]amino]carbamimidothioate

InChI

InChI=1S/C8H16N6OS2.Cu/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16;/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17);/q;+2/p-2/b11-4+,12-6?;

InChI Key

IJRKZNFKCDMSJU-AJWLNUIRSA-L

Isomeric SMILES

CCOC(C)C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-].[Cu+2]

SMILES

CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2]

Canonical SMILES

CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2]

Other CAS RN

41106-47-2

synonyms

3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II)
3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) dihydrochloride
3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), 64Cu-labeled
3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), SP-4-4
Cu-KTS
CuKTS
kethoxal-bis(thiosemicarbazone)copper complex

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.